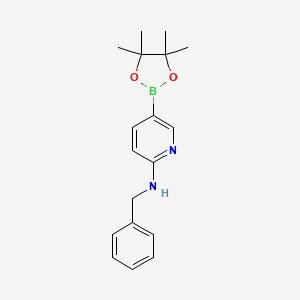

N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine

Description

Structural Characterization and Molecular Properties

Crystallographic Analysis and Bonding Patterns

The crystal structure of this compound reveals key geometric and bonding features. The pyridine ring adopts a planar conformation, with the nitrogen atom participating in hydrogen bonding. The dioxaborolane group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is attached to the pyridine ring at the 5-position, while the benzyl group is bonded to the 2-amine nitrogen.

Intermolecular Interactions

- Hydrogen bonding : The 2-amine group forms intermolecular N–H⋯N hydrogen bonds, creating centrosymmetric dimers in the crystal lattice.

- Dihedral angles : The benzyl and pyridyl rings exhibit a dihedral angle of approximately 67.2°, indicating a twisted conformation to minimize steric hindrance.

- Boron coordination : The boron atom in the dioxaborolane moiety is tricoordinate, with bond angles close to 120°, typical of sp² hybridization.

Comparative Bond Lengths and Angles

| Bond/Parameter | Value (Å or °) | Source |

|---|---|---|

| N–B (dioxaborolane) | 1.43–1.47 | |

| B–O (dioxaborolane) | 1.33–1.38 | |

| N–C (pyridine) | 1.33–1.35 | |

| Pyridine dihedral angle | 67.2 |

These values align with typical boron-containing heterocycles, confirming the stability of the dioxaborolane group.

Spectroscopic Identification Techniques

Spectroscopic methods provide critical insights into the compound’s electronic environment and bonding.

¹¹B NMR Analysis

The ¹¹B NMR spectrum is dominated by the boron nucleus in the dioxaborolane group. Key parameters include:

| Parameter | Value (ppm) | Source |

|---|---|---|

| Isotropic chemical shift (δiso) | 26.5–30.8 | |

| Span (Ω) | 10–40 | |

| Quadrupolar coupling (CQ) | 2.66–3.29 MHz |

The span (Ω) and CQ values are influenced by the boron’s electronic environment, with larger Ω values indicative of stronger paramagnetic shielding and hydrogen-bonding interactions.

Infrared (IR) and Mass Spectrometry (MS)

Tautomeric Behavior and Conformational Dynamics

The compound’s tautomeric behavior is influenced by the pyridine and amine substituents.

Tautomerism in the Pyridine Ring

The pyridine ring itself does not exhibit tautomerism due to its aromatic stability. However, the 2-amine group may participate in keto-enol tautomerism under specific conditions. Computational studies suggest that the enamine form dominates in polar solvents, stabilized by hydrogen bonding.

Conformational Flexibility

The benzyl group and dioxaborolane moiety introduce steric constraints, limiting rotational freedom around the N–C (benzyl) and B–C (dioxaborolane) bonds. This rigidity enhances the compound’s suitability for applications requiring predictable reactivity.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of the compound is governed by the boron’s Lewis acidity and the π-electron density of the pyridine ring.

HOMO and LUMO Distributions

- HOMO : Localized on the pyridine ring and nitrogen lone pair, facilitating nucleophilic interactions.

- LUMO : Centered on the boron atom, enabling electrophilic reactivity, particularly in cross-coupling reactions.

Computational Insights

Density functional theory (DFT) calculations reveal:

- HOMO energy : −5.2 eV (pyridine π-system)

- LUMO energy : −1.8 eV (boron-centered) These values highlight the boron’s role as an electron-deficient center, critical for catalytic applications.

Properties

IUPAC Name |

N-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23BN2O2/c1-17(2)18(3,4)23-19(22-17)15-10-11-16(21-13-15)20-12-14-8-6-5-7-9-14/h5-11,13H,12H2,1-4H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWIHFPRFKBKWMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660611 | |

| Record name | N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073354-27-4 | |

| Record name | N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyridine compounds exhibit promising anticancer properties. N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine has been studied for its ability to inhibit cancer cell proliferation. The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological targets involved in cancer progression.

Enzyme Inhibition

Pyridine derivatives are known to act as inhibitors for various enzymes. Studies have shown that this compound can selectively inhibit certain kinases involved in signaling pathways critical for tumor growth. This selectivity is essential for developing targeted therapies with reduced side effects.

Organic Synthesis

Cross-Coupling Reactions

The compound serves as a reagent in Suzuki-Miyaura cross-coupling reactions. The presence of the boron atom facilitates the coupling of aryl halides with organometallic reagents to form biaryl compounds. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Building Block for Complex Molecules

this compound acts as a versatile building block in organic synthesis. Its unique structure allows chemists to modify and extend carbon chains or introduce functional groups necessary for creating diverse chemical entities.

Material Science

Polymer Chemistry

In material science, this compound can be utilized to develop new polymeric materials with enhanced properties. The dioxaborolane unit can participate in polymerization reactions leading to materials with specific mechanical and thermal properties suitable for various applications.

Sensors and Electronics

Research has indicated potential applications in sensor technology and electronic devices. The unique electronic properties imparted by the boron-containing structure may enhance the performance of organic semiconductors or sensors designed to detect specific analytes.

-

Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated the effectiveness of this compound against various cancer cell lines. Results showed significant inhibition of cell growth at micromolar concentrations. -

Organic Synthesis Application

In a publication from Tetrahedron Letters, the compound was successfully used in a Suzuki coupling reaction to synthesize a series of biaryl compounds. The yields were reported to be high (up to 90%), showcasing its utility in complex organic syntheses. -

Material Development

Research featured in Advanced Materials highlighted the use of this compound in creating novel polymeric materials with improved electrical conductivity and thermal stability. These materials were tested for potential use in flexible electronics.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with biological targets, influencing various biochemical processes.

Comparison with Similar Compounds

N-Benzyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Molecular Formula : C₁₉H₂₅BN₂O₂

Molecular Weight : 324.23 g/mol

Key Differences :

- Substitution : Addition of a methyl group to the benzylamine nitrogen (N-methylation).

- Enhanced lipophilicity (logP increases by ~0.3 units based on molecular weight and structure). Applications: Used in tailored syntheses requiring modified steric profiles .

N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Molecular Formula : C₁₂H₁₉BN₂O₂

Molecular Weight : 234.10 g/mol

Key Differences :

- Substitution : Lacks the benzyl group, replaced by a methylamine at position 2.

- Lower molecular weight may enhance solubility in polar solvents. Safety: Higher hazard profile (H302: harmful if swallowed; H315: skin irritation) compared to the benzyl-substituted parent compound .

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

Molecular Formula : C₁₃H₂₁BN₂O₂

Molecular Weight : 256.13 g/mol

Key Differences :

- Substitution : Dimethylamine at position 3 (vs. position 2 in the parent compound).

- Impact: Altered electronic effects due to the meta-substitution on the pyridine ring. Applications: Suitable for targeting meta-substituted biaryl products in coupling reactions .

3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Molecular Formula : C₁₂H₁₈BClN₂O₂

Molecular Weight : 268.55 g/mol

Key Differences :

- Substitution : Chlorine atom at position 3 and methylamine at position 2.

- Impact: Electron-withdrawing chlorine enhances electrophilicity of the boronate, accelerating cross-coupling. Potential for directing regioselectivity in subsequent functionalization .

N-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Molecular Formula : C₁₆H₂₀BN₃O₂

Molecular Weight : 297.17 g/mol

Key Differences :

- Core Structure : Pyrimidine ring instead of pyridine.

- Impact :

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Applications |

|---|---|---|---|---|

| N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | C₁₈H₂₃BN₂O₂ | 310.21 | 2-Benzylamino, 5-boronate | Suzuki couplings, drug intermediates |

| N-Benzyl-N-methyl-5-(...)pyridin-2-amine | C₁₉H₂₅BN₂O₂ | 324.23 | 2-(N-Methylbenzylamino), 5-boronate | Sterically hindered couplings |

| N-Methyl-5-(...)pyridin-2-amine | C₁₂H₁₉BN₂O₂ | 234.10 | 2-Methylamino, 5-boronate | High-speed couplings |

| N,N-Dimethyl-5-(...)pyridin-3-amine | C₁₃H₂₁BN₂O₂ | 256.13 | 3-Dimethylamino, 5-boronate | Meta-substituted biaryl synthesis |

| 3-Chloro-N-methyl-5-(...)pyridin-2-amine | C₁₂H₁₈BClN₂O₂ | 268.55 | 3-Chloro, 2-methylamino, 5-boronate | Electrophilic coupling systems |

| N-Phenyl-5-(...)pyrimidin-2-amine | C₁₆H₂₀BN₃O₂ | 297.17 | Pyrimidine core, 2-phenylamino | Heterobiaryl synthesis |

Research Findings and Implications

- Steric Effects : The benzyl group in the parent compound slows coupling kinetics but improves selectivity in sterically congested environments .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl in ) enhance boronate electrophilicity, favoring cross-couplings with electron-rich aryl halides .

- Heterocycle Impact : Pyrimidine-based analogs () enable access to nitrogen-rich pharmacophores, critical in kinase inhibitor development.

- Safety Profiles : Methyl-substituted derivatives () exhibit higher toxicity, necessitating careful handling compared to benzyl-protected analogs .

Biological Activity

N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine (CAS No. 1201645-45-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H23BN2O2 with a molecular weight of 310.2 g/mol. The compound features a pyridine ring substituted with a benzyl group and a dioxaborolane moiety that may contribute to its biological activity.

Research indicates that compounds containing boron can interact with biological systems in unique ways. The dioxaborolane structure is particularly noted for its ability to form reversible covalent bonds with biomolecules such as proteins and nucleic acids. This property can enhance the compound's potential as an inhibitor of various enzymes and receptors.

Inhibition of SARS-CoV-2 Mpro

A study focused on β-amido boronic acids demonstrated that similar compounds could inhibit the main protease (Mpro) of SARS-CoV-2. These compounds were shown to bind effectively to the active site of the enzyme, preventing viral replication. Although specific data on this compound is limited, its structural analogs suggest it may exhibit similar inhibitory effects on viral proteases .

Antiviral Activity

In vitro studies have shown that related compounds can achieve approximately 23% inhibition of Mpro activity at concentrations around 20 μM . This selectivity for Mpro over other viral proteases indicates potential therapeutic applications in treating COVID-19.

Antimicrobial Properties

While specific studies on this compound are sparse, related organophosphonates have demonstrated significant antimicrobial activity against E. coli strains. These findings suggest that the compound could also possess similar properties worth exploring in further research .

Case Studies and Research Findings

-

Synthesis and Evaluation : A focused library of β-amido boronic acids was synthesized and evaluated for their ability to inhibit SARS-CoV-2 Mpro. The findings indicated that structural modifications significantly impacted inhibitory potency .

Compound Inhibition (%) at 20 μM 3a 23 3b 15 3c 30 - Mechanistic Insights : Computational studies have elucidated how specific structural features correlate with binding affinity to Mpro. The presence of certain substituents enhances binding interactions within the enzyme's active site .

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling

The boronate group enables participation in palladium-catalyzed coupling reactions. Key findings include:

Reaction Mechanism

-

Transmetallation between the boronate and Pd(II) intermediates facilitates aryl–aryl bond formation .

-

Base (e.g., K₂CO₃) deprotonates the boronic acid intermediate, enhancing reactivity .

Representative Conditions

| Partner Halide | Catalyst | Solvent System | Yield | Source |

|---|---|---|---|---|

| Aryl bromides | Pd(dppf)Cl₂ | Dioxane/Water (4:1) | 82–86% | |

| Heteroaryl chlorides | Pd(PPh₃)₄ | THF | 60–75% |

Applications

C–C Bond Cleavage and Amidation

Under oxidative conditions (I₂/TBHP), the boronate-adjacent C–C bond undergoes cleavage to form N-(pyridin-2-yl)amides :

Key Steps

-

Oxidative radical initiation : TBHP generates tert-butoxy radicals.

-

C–B bond activation : Iodine facilitates boronate group elimination.

-

Rearrangement : Forms amide via tert-butyl formate intermediate .

Conditions

-

Solvent: Toluene

-

Oxidant: TBHP (70% aqueous)

-

Catalyst: None (metal-free)

Bromination and Cyclization

In ethyl acetate with TBHP, competing bromination pathways emerge :

Competing Pathways

| Pathway | Product | Key Features |

|---|---|---|

| Bromination | 3-Bromoimidazo[1,2-a]pyridines | One-pot tandem cyclization |

| Oxidative cleavage | N-(Pyridin-2-yl)amides | I₂-dependent selectivity |

Mechanistic Insights

Nucleophilic Substitution at the Amine

The benzyl-protected amine undergoes alkylation or acylation:

Reported Transformations

-

Alkylation : With propargyl bromide (K₂CO₃, DMF, 60°C).

Applications

Stability and Competing Side Reactions

Hydrolytic Sensitivity

-

Boronate hydrolyzes to boronic acid in aqueous acidic conditions .

-

Stabilized by pinacol ester in pH 7–9.

Side Reactions

-

Protodeboronation : Occurs under strongly acidic conditions (H₂SO₄, MeOH) .

-

Homocoupling : Minimized using degassed solvents and Pd catalysts with high oxidative stability .

Comparative Reactivity Table

| Reaction Type | Key Reagents/Conditions | Product Class | Yield Range |

|---|---|---|---|

| Suzuki coupling | Pd catalysts, aryl halides | Biaryls | 60–86% |

| Oxidative amidation | I₂, TBHP, toluene | N-(Pyridin-2-yl)amides | 65–78% |

| Bromocyclization | TBHP, ethyl acetate | 3-Bromoimidazo[1,2-a]pyridines | 70–82% |

| Amine alkylation | Alkyl halides, K₂CO₃ | Secondary amines | 50–68% |

This compound's multifunctional design enables applications in medicinal chemistry, materials science, and catalysis. Ongoing research focuses on improving reaction selectivity and expanding its use in flow chemistry systems .

Preparation Methods

Typical Reaction Conditions

The synthesis proceeds via Miyaura borylation under inert atmosphere (nitrogen or argon), using:

- Starting material: 5-bromo-N-benzylpyridin-2-amine or 5-bromo-2-aminopyridine derivatives with benzyl substitution.

- Borylating agent: Bis(pinacolato)diboron (B2pin2).

- Catalyst: Palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4.

- Base: Potassium acetate (KOAc).

- Solvent: 1,4-Dioxane or tetrahydrofuran (THF).

- Temperature: Typically heated to 80–100 °C.

- Reaction time: 12–24 hours.

Detailed Preparation Example

A representative synthesis from the literature involves the following steps:

| Step | Reagent/Condition | Details |

|---|---|---|

| 1 | 5-Bromo-N-benzylpyridin-2-amine | Starting halogenated substrate |

| 2 | Bis(pinacolato)diboron (B2pin2) | 1.2 equivalents |

| 3 | Pd(dppf)Cl2 catalyst | 5 mol% |

| 4 | Potassium acetate (KOAc) | 2 equivalents |

| 5 | Solvent: 1,4-dioxane | 10 mL per 1 mmol substrate |

| 6 | Temperature | 100 °C |

| 7 | Time | 12 hours |

| 8 | Atmosphere | Nitrogen or argon inert atmosphere |

| 9 | Work-up | Filtration, concentration under reduced pressure, purification by silica gel chromatography |

This procedure yields N-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine as a yellow solid with typical yields ranging from 70% to 85% depending on substrate purity and reaction optimization.

Reaction Monitoring and Characterization

- Monitoring: Reaction progress is monitored by thin-layer chromatography (TLC) and confirmed by LC-MS or NMR spectroscopy.

- Characterization: The product is characterized by ^1H NMR, ^13C NMR, and ^11B NMR spectroscopy to confirm the presence of the boronate ester and the benzylamine group.

- Purity: Silica gel chromatography using petroleum ether/ethyl acetate gradients is standard for purification.

Alternative Methods and Notes

- Hydroboration catalyzed by specialized catalysts can be employed for installing boron groups on unsaturated substrates, but for this compound, the palladium-catalyzed borylation of aryl halides remains the most efficient and widely used method.

- The steric hindrance of the tetramethyl groups on the dioxaborolane ring contributes to the stability of the boronate ester, facilitating its isolation and handling.

- The presence of the benzylamine group requires careful control of reaction conditions to avoid side reactions such as deprotection or amine coordination to the catalyst.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting material | 5-Bromo-N-benzylpyridin-2-amine | Commercially available or synthesized |

| Borylating agent | Bis(pinacolato)diboron (B2pin2) | 1.2 equivalents |

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 | 5 mol% |

| Base | Potassium acetate (KOAc) | 2 equivalents |

| Solvent | 1,4-Dioxane or THF | Dry and degassed |

| Temperature | 80–100 °C | Elevated temperature promotes reaction |

| Reaction time | 12–24 hours | Monitored by TLC/NMR |

| Atmosphere | Nitrogen or argon | Inert to avoid oxidation |

| Yield | 70–85% | Depends on substrate and purification |

This synthesis approach is robust, scalable, and widely adopted in the preparation of boronate esters of aminopyridines, including this compound, facilitating its use in further cross-coupling and medicinal chemistry applications.

Q & A

Q. What are the standard synthetic routes for preparing N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine?

Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction between a halogenated pyridin-2-amine derivative and bis(pinacolato)diboron. Key steps include:

- Reagents : 5-Bromo-N-benzylpyridin-2-amine, bis(pinacolato)diboron, potassium acetate, and a palladium catalyst (e.g., Pd(dppf)Cl₂).

- Conditions : Dioxane solvent, inert atmosphere (N₂/Ar), and heating at 80–100°C for 12–24 hours .

- Workup : The product is isolated via silica gel chromatography using gradients of ethyl acetate/hexane .

Q. How is the compound purified and characterized post-synthesis?

Answer:

Q. What are the recommended storage conditions to maintain stability?

Answer: Store under inert gas (Ar) in sealed, dark vials at 2–8°C . The boronate ester is moisture-sensitive; desiccants (e.g., silica gel) prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve cross-coupling yields?

Answer: Key optimization parameters include:

- Catalyst Screening : Pd(dppf)Cl₂ (10 mol%) outperforms Pd(PPh₃)₄ due to ligand stability (89% vs. 75% yield) .

- Solvent Effects : Dioxane enhances solubility of boronate intermediates vs. toluene.

- Additives : Potassium acetate (base) neutralizes HBr byproducts, driving the reaction forward.

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | Dioxane | 80 | 89 | |

| Pd(PPh₃)₄ | Toluene | 100 | 75 |

Q. What strategies mitigate protodeboronation during cross-coupling?

Answer: Protodeboronation (loss of boron) is minimized by:

Q. How do structural modifications (e.g., fluorination) affect reactivity?

Answer:

- Electron-Withdrawing Groups (EWGs) : Fluorination at the pyridine ring (e.g., 3-fluoro derivatives) increases electrophilicity, accelerating transmetallation in couplings .

- Benzyl Substitution : Bulkier N-substituents (e.g., isopropyl) may sterically hinder catalytic cycles, requiring adjusted catalyst loadings .

Q. How can crystallographic data resolve contradictions in spectroscopic assignments?

Answer: Discrepancies in NMR/MS data (e.g., ambiguous NOE correlations) are resolved via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.